Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Catalog No.
S3314737
CAS No.
67293-88-3
M.F
C17H19NO3
M. Wt
288.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-...

CAS Number

67293-88-3

Product Name

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Molecular Formula

C17H19NO3

Molecular Weight

288.36 g/mol

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3

InChI Key

BQJCRHHNABKAKU-LLQNGXJRSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

The exact mass of the compound Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Morphine-D3 (Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-) is a stable isotope-labeled internal standard (SIL-IS) engineered for the quantitative bioanalysis of opiates. Supplied as a Certified Reference Material (CRM), it features three deuterium atoms selectively incorporated at the N-methyl position. In clinical diagnostics, forensic toxicology, and pharmacokinetic workflows, this compound is procured to guarantee absolute quantitative accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . By mimicking the exact physicochemical properties of native morphine, it corrects for sample preparation losses and instrumental variances that consistently affect complex biological matrices.

Substituting a stable isotope-labeled standard with a structural analog, such as nalorphine or codeine, introduces severe quantitative errors in LC-MS/MS workflows [1]. Structural analogs possess different partition coefficients and reversed-phase retention times, causing them to elute at different points in the chromatographic gradient. Consequently, they do not experience the same instantaneous matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source as native morphine. Furthermore, generic analogs fail to accurately track extraction recoveries during solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For ISO 17025-compliant laboratories, procuring the exact D3-labeled standard is mandatory to normalize these matrix-dependent analytical biases.

Normalization of ESI Matrix Effects in Complex Biological Samples

In LC-MS/MS analysis of urine and plasma, co-eluting endogenous compounds cause significant ion suppression. Morphine-D3 precisely co-elutes with native morphine, experiencing the identical ionization environment. This normalizes the relative matrix effect to approximately 98-102% accuracy [1]. In contrast, non-isotopic internal standards like nalorphine elute at different retention times, leaving up to 15-30% of ion suppression uncorrected [1].

Evidence DimensionIS-normalized matrix effect (quantitative accuracy)
Target Compound Data98-102% relative accuracy using Morphine-D3
Comparator Or Baseline70-85% accuracy using Nalorphine (uncorrected ion suppression)
Quantified Difference15-30% improvement in quantitative accuracy
ConditionsLC-MS/MS ESI+ analysis of unextracted or SPE-extracted human urine

Eliminates the need for labor-intensive matrix-matched calibration curves in high-throughput clinical testing.

Minimization of Chromatographic Isotope Effects

The placement of deuterium atoms on the N-methyl group in Morphine-D3 minimizes the secondary kinetic isotope effect during reversed-phase liquid chromatography. Morphine-D3 exhibits a negligible retention time shift (ΔRT < 0.02 min) relative to native morphine [1]. Conversely, highly deuterated ring analogs (e.g., Morphine-D6) can exhibit a more pronounced chromatographic shift, leading to partial baseline separation and differential matrix effects between the analyte and the standard [1].

Evidence DimensionChromatographic retention time shift (ΔRT)
Target Compound DataΔRT < 0.02 min (precise co-elution)
Comparator Or BaselineMorphine-D6 (potential for larger ΔRT shift on high-resolution UHPLC)
Quantified DifferenceHigher co-elution fidelity for N-methyl deuteration
ConditionsReversed-phase UHPLC-MS/MS

Precise co-elution is strictly required to ensure the internal standard and target analyte are subjected to the exact same matrix interferences.

Elimination of Mass Spectrometric Isotopic Cross-Talk

Native morphine (m/z 286) possesses a natural 13C isotopic envelope that contributes signal to higher mass channels. By utilizing a +3 Da mass shift (m/z 289), Morphine-D3 completely bypasses the M+1 and M+2 natural isotopic overlap, which drops to <0.1% at M+3 [1]. If a +1 Da or +2 Da standard were used, the native morphine would artificially inflate the internal standard signal by up to 15-20% at high concentrations, skewing the calibration curve [1].

Evidence DimensionIsotopic cross-talk (contribution from native analyte)
Target Compound Data<0.1% cross-talk at +3 Da (Morphine-D3)
Comparator Or Baseline~15-20% cross-talk at +1 Da (Hypothetical M+1 standard)
Quantified Difference>99% reduction in isotopic interference
ConditionsMultiple Reaction Monitoring (MRM) mass spectrometry

Ensures a clean, interference-free internal standard channel, which is critical for maintaining a low Limit of Quantitation (LOQ).

ISO 17025 Forensic and Clinical Toxicology Screening

Directly downstream of its ability to normalize ion suppression, Morphine-D3 is a mandated internal standard for LC-MS/MS confirmation of opiate exposure in urine, blood, and oral fluid [1]. Its precise co-elution ensures that absolute quantification remains legally defensible even when sample matrices vary wildly between patients.

Pharmacokinetic (PK) and Metabolism Studies

In clinical trials evaluating opiate metabolism, Morphine-D3 is used to track the parent drug concentration in plasma over time [1]. The +3 Da mass shift guarantees that high initial concentrations of native morphine do not cause isotopic cross-talk, allowing for accurate mapping of the drug's half-life.

Retrospective Drug Exposure Testing in Hair

Hair homogenates require aggressive solid-phase extraction (SPE) protocols that often suffer from variable absolute recoveries [1]. Because Morphine-D3 matches the physicochemical properties of native morphine, it acts as a highly accurate surrogate to track and correct for extraction losses, ensuring reliable retrospective exposure data.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.15532371 g/mol

Monoisotopic Mass

288.15532371 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

67293-88-3

Wikipedia

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Dates

Last modified: 08-19-2023

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